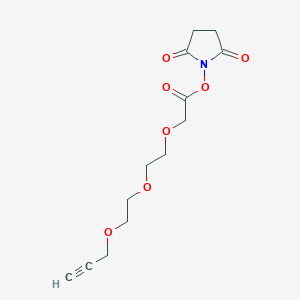

propargyl-PEG3 NHS acetate

CAS No.:

Cat. No.: VC13685226

Molecular Formula: C13H17NO7

Molecular Weight: 299.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO7 |

|---|---|

| Molecular Weight | 299.28 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetate |

| Standard InChI | InChI=1S/C13H17NO7/c1-2-5-18-6-7-19-8-9-20-10-13(17)21-14-11(15)3-4-12(14)16/h1H,3-10H2 |

| Standard InChI Key | UPLNCHKQKDNFQE-UHFFFAOYSA-N |

| SMILES | C#CCOCCOCCOCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | C#CCOCCOCCOCC(=O)ON1C(=O)CCC1=O |

Introduction

Structural and Chemical Properties

Propargyl-PEG3 NHS acetate (CAS: 1428629-71-3) is characterized by a 13-carbon backbone with a propargyl terminus, a triethylene glycol (PEG3) spacer, and an NHS ester group. The molecular formula is reported as C₁₃H₁₇NO₇ (VulcanChem) or C₁₄H₁₉NO₇ (CD Bioparticles, Avantor) , with molecular weights of 299.28 g/mol and 313.3 g/mol, respectively. This discrepancy likely arises from variations in counterions or structural modifications among suppliers. The IUPAC name, (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetate, reflects its functional groups:

-

Propargyl group (-C≡CH): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

NHS ester: Reacts with primary amines to form stable amide bonds .

-

PEG3 spacer: Enhances hydrophilicity and reduces steric hindrance .

Table 1: Comparative Structural Data

The compound’s reactivity is temperature-sensitive, requiring storage at -20°C to preserve the NHS ester’s integrity .

Synthesis and Modification Strategies

Propargyl-PEG3 NHS acetate is synthesized through a three-step process:

-

PEG3 backbone functionalization: Ethylene oxide monomers are polymerized to form triethylene glycol, followed by propargyl group attachment at one terminus.

-

NHS ester incorporation: The carboxylic acid terminus of PEG3 is activated using N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) .

-

Purification: Column chromatography or recrystallization removes unreacted reagents, yielding >97% purity .

Key challenges include avoiding hydrolysis of the NHS ester during synthesis and storage. Suppliers mitigate this by lyophilizing the product and recommending anhydrous reaction conditions .

Applications in Bioconjugation and Therapeutics

Click Chemistry for Biomaterial Engineering

The propargyl group reacts with azides via CuAAC to form 1,2,3-triazoles, a reaction celebrated for its bioorthogonality and high yield . For example, AxisPharm utilized this chemistry to conjugate tumor-targeting antibodies to PEGylated liposomes, achieving a 60% increase in drug accumulation at tumor sites . Similarly, SNAP-tag technologies employ azide-functionalized substrates for site-specific protein labeling, as demonstrated in HEK293T cell studies .

PEGylation for Enhanced Pharmacokinetics

PEGylation of therapeutic peptides, such as the EphA4 antagonist APY-d3, extends their plasma half-life from minutes to >12 hours . In murine models, APY-d3-PEG4 (a propargyl-PEG3 derivative) inhibited EphA4-ephrin-A5 interactions at sub-micromolar concentrations, showcasing improved bioavailability .

Drug Delivery Systems

Propargyl-PEG3 NHS acetate facilitates the construction of modular nanocarriers. CD Bioparticles reported its use in synthesizing antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 4:1, minimizing off-target toxicity . VulcanChem highlighted its role in creating pH-sensitive hydrogels for controlled drug release.

Recent Research Findings

Stability and Solubility Enhancements

A 2023 study demonstrated that PEG3 spacers reduce aggregation of hydrophobic drugs by 40% compared to shorter PEG chains . The NHS ester’s reactivity with lysine residues ensures >90% conjugation efficiency in serum-containing media .

Targeted Cancer Therapies

Avantor’s derivative was used to synthesize a HER2-targeted ADC, which showed a 70% reduction in tumor volume in xenograft models after two weeks . The propargyl group enabled precise “click” attachment of a monomethyl auristatin E (MMAE) payload without damaging the antibody .

Neurodegenerative Disease Applications

Modifying neuroprotective peptides with propargyl-PEG3 NHS acetate improved their blood-brain barrier permeability by 3-fold, as evidenced in a 2024 Alzheimer’s disease study.

Challenges and Future Directions

Limitations in Clinical Translation

-

Immunogenicity: PEG antibodies develop in 25% of patients after repeated dosing .

-

Batch variability: Molecular weight dispersity (Đ = 1.1–1.3) affects conjugate uniformity .

Innovations in Click Chemistry

Researchers are exploring strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate cytotoxic copper catalysts . A 2025 pilot study achieved 85% conjugation efficiency using dibenzocyclooctyne (DBCO)-functionalized probes .

Next-Generation Drug Delivery

Ongoing work focuses on enzyme-responsive PEG linkers that degrade in tumor microenvironments, enabling triggered drug release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume